2,6-Dibenzhydryl-4-methoxyaniline 2,6-Dibenzhydryl-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820809
InChI: InChI=1S/C33H29NO/c1-35-28-22-29(31(24-14-6-2-7-15-24)25-16-8-3-9-17-25)33(34)30(23-28)32(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-23,31-32H,34H2,1H3
SMILES: COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C33H29NO
Molecular Weight: 455.6 g/mol

2,6-Dibenzhydryl-4-methoxyaniline

CAS No.:

Cat. No.: VC13820809

Molecular Formula: C33H29NO

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibenzhydryl-4-methoxyaniline -

Specification

Molecular Formula C33H29NO
Molecular Weight 455.6 g/mol
IUPAC Name 2,6-dibenzhydryl-4-methoxyaniline
Standard InChI InChI=1S/C33H29NO/c1-35-28-22-29(31(24-14-6-2-7-15-24)25-16-8-3-9-17-25)33(34)30(23-28)32(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-23,31-32H,34H2,1H3
Standard InChI Key JEWCJMKABQBVIB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Synthesis and Manufacturing

The synthesis of 2,6-dibenzhydryl-4-methoxyaniline follows a modified Friedel-Crafts alkylation protocol. As reported in a 2025 study, p-anisidine (4-methoxyaniline) reacts with diphenylmethanol in the presence of zinc chloride (ZnCl2\text{ZnCl}_2) and concentrated hydrochloric acid (HCl\text{HCl}) at 160°C . The reaction proceeds via an electrophilic aromatic substitution mechanism, where ZnCl2\text{ZnCl}_2 acts as a Lewis acid catalyst to facilitate the formation of benzhydryl carbocations from diphenylmethanol. These carbocations subsequently attack the aromatic ring of p-anisidine at the ortho positions, yielding the disubstituted product.

Key synthetic details include:

  • Reagents: 2.0 equivalents of diphenylmethanol per equivalent of p-anisidine.

  • Catalyst: 0.5 equivalents of ZnCl2\text{ZnCl}_2.

  • Reaction Time: 30 minutes under vacuum at 160°C.

  • Workup: Purification via recrystallization from a toluene/pentane mixture, achieving an 87% yield .

This method avoids hazardous brominated intermediates often employed in analogous syntheses, enhancing its industrial viability .

Structural Characterization

The compound’s structure has been unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy:

Table 1: NMR Data for 2,6-Dibenzhydryl-4-methoxyaniline

SpectrumChemical Shifts (δ, ppm)Assignments
1H^1\text{H}7.30–7.09 (m, 20H)Aromatic protons of benzhydryl groups
6.19 (s, 2H)Methine protons (CHAr\text{CHAr})
5.50 (s, 2H)CHPh2\text{CHPh}_2 protons
3.42 (s, 3H)Methoxy group (OCH3\text{OCH}_3)
3.13 (s, 2H)Primary amine (NH2\text{NH}_2)
13C^{13}\text{C}158.9Quaternary carbon (OCH3-attached)
144.1–126.3Aromatic carbons

The 1H^1\text{H} NMR spectrum reveals distinct resonances for the methoxy group (3.42 ppm) and the NH2\text{NH}_2 protons (3.13 ppm), while the aromatic region exhibits multiplet signals corresponding to the 20 phenyl protons.

Physical and Chemical Properties

2,6-Dibenzhydryl-4-methoxyaniline exhibits the following properties :

Table 2: Physicochemical Properties

PropertyValue
Molecular formulaC33H29NO\text{C}_{33}\text{H}_{29}\text{NO}
Molecular weight455.589 g/mol
Exact mass455.225 Da
Polar surface area (PSA)35.25 Ų
Partition coefficient (LogP)8.219

Notably, the high LogP value indicates significant hydrophobicity, which influences its solubility in nonpolar solvents like toluene and dichloromethane. Melting and boiling points remain unreported, likely due to decomposition at elevated temperatures.

Applications in Polymer Chemistry

2,6-Dibenzhydryl-4-methoxyaniline serves as a ligand in nickel- and palladium-based catalysts for the synthesis of polyolefin-polar block copolymers. In a landmark 2025 study, researchers employed this ligand to develop a "MILRad" (Metal-Ligand Radical) catalyst system capable of mediating both radical and coordination polymerization pathways . The benzhydryl groups provide steric bulk, stabilizing metal centers and preventing undesirable chain-transfer reactions. This dual functionality enables the one-pot synthesis of polyethylene-poly(methyl methacrylate) block copolymers, materials with potential applications in adhesives and compatibilizers .

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